molecular formula C11H21NO3 B7884156 tert-butyl N-butyl-N-(2-oxoethyl)carbamate

tert-butyl N-butyl-N-(2-oxoethyl)carbamate

Cat. No.: B7884156
M. Wt: 215.29 g/mol
InChI Key: XHDDELCEJOZZNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-butyl-N-(2-oxoethyl)carbamate: is an organic compound with the chemical formula C11H21NO3 . It is a derivative of carbamic acid and is often used as a building block in organic synthesis. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-butyl-N-(2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with butylamine and an aldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently[2][2].

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-butyl-N-(2-oxoethyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce hydroxyl derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-butyl-N-(2-oxoethyl)carbamate is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of amino acids, peptides, and other nitrogen-containing compounds .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamate derivatives in biological systems .

Medicine: It is investigated for its role in the development of new drugs, particularly those targeting enzymes and receptors involved in various diseases .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-butyl-N-(2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The oxoethyl group plays a crucial role in binding to the active site of the enzyme, thereby modulating its activity .

Comparison with Similar Compounds

  • tert-Butyl N-(2-oxoethyl)carbamate
  • tert-Butyl N-(2-oxiranylmethyl)carbamate
  • tert-Butyl N-(2-mercaptoethyl)carbamate
  • tert-Butyl N-(2-hydroxyethyl)carbamate

Comparison: tert-Butyl N-butyl-N-(2-oxoethyl)carbamate is unique due to the presence of both butyl and oxoethyl groups. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the oxoethyl group enhances its ability to participate in nucleophilic substitution reactions, while the butyl group provides hydrophobic characteristics .

Properties

IUPAC Name

tert-butyl N-butyl-N-(2-oxoethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-6-7-12(8-9-13)10(14)15-11(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDDELCEJOZZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.